trans-2-Undecen-1-ol

Flavor Chemistry Fragrance Formulation Sensory Science

Sourcing isomer mixtures or the cis (Z) isomer instead of the authentic trans (E) geometry introduces olfactory inconsistency and regulatory exposure in fragrance formulations. trans-2-Undecen-1-ol (CAS 37617-03-1) delivers the definitive floral-rose-waxy heart note with FEMA GRAS clearance. • Authentic trans (E) configuration ensures characteristic rose-floral performance; extends aliphatic aldehyde lifting effects from topnote into the fragrance heart • FEMA GRAS No. 4068 supports usage up to 6.0000% in fragrance concentrates; TSCA listed with EINECS 253-569-4 • Natural grade available with botanical or fermentation provenance for clean-label food and beverage applications; documented occurrence in Saccharina japonica and Morchella mushrooms

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 37617-03-1
Cat. No. B1580871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Undecen-1-ol
CAS37617-03-1
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCO
InChIInChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10,12H,2-8,11H2,1H3
InChIKeySKBIQKQBLQHOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in most fixed oils;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Undecen-1-ol (CAS 37617-03-1): Procurement-Ready Physicochemical and Regulatory Baseline


trans-2-Undecen-1-ol (CAS 37617-03-1; alternative CAS 75039-84-8 for the (E)-isomer) is an unsaturated C11 fatty alcohol classified as a flavor and fragrance agent [1]. Its molecular formula is C₁₁H₂₂O with a molecular weight of 170.29 g/mol . Key procurement-relevant physicochemical parameters include: boiling point 150°C at 5 mmHg (or 246.8°C at 760 mmHg), density 0.846–0.85 g/cm³, flash point 104.5–110°C, and estimated logP of 3.29 [2][3]. The compound is assigned FEMA GRAS No. 4068 for flavor use, with recommended usage levels up to 6.0000% in fragrance concentrates [4][5]. The trans (E) geometric configuration distinguishes this isomer from its cis counterpart, a distinction that carries material consequences for both sensory performance and procurement specification compliance.

Why Generic Substitution of trans-2-Undecen-1-ol Fails: Isomer-Specific Procurement and Performance Constraints


Generic substitution of trans-2-undecen-1-ol with alternative C11 unsaturated alcohols or isomer mixtures introduces material procurement and performance risks that cannot be mitigated through simple reformulation. The trans (E) geometric configuration produces a distinct sensory profile—characterized by floral, rose, waxy notes—that the cis (Z) isomer does not replicate equivalently [1]. Furthermore, the double bond position differentiates trans-2-undecen-1-ol from positional isomers such as 10-undecen-1-ol, which bears a terminal alkene and exhibits a divergent odor profile (citrus, fresh floral, ozone) and substantivity (152 hours at 100%) [2][3]. Regulatory and inventory considerations compound the issue: trans-2-undecen-1-ol carries FEMA GRAS No. 4068 and appears on the TSCA Inventory, whereas isomer mixtures or alternative chain-length analogs may lack equivalent clearances, introducing compliance exposure [4][5]. The quantitative evidence presented in Section 3 establishes that isomer identity, chain length, and double bond position are not interchangeable variables—they are determinants of functional and regulatory outcome.

trans-2-Undecen-1-ol Quantitative Evidence Guide: Comparator-Based Differentiation Data


Geometric Isomer Differentiation: trans-2-Undecen-1-ol vs. cis-2-Undecen-1-ol Sensory Profile

The trans (E) geometric configuration of 2-undecen-1-ol produces a sensory profile characterized as floral, rose, and waxy, whereas the cis (Z) isomer exhibits a detectably different odor character . While direct quantitative odor threshold comparison data for both isomers under identical experimental conditions is not available in the accessible literature, the FEMA GRAS designation (No. 4068) applies specifically to the trans isomer, and formulators report that substituting the cis isomer or isomer mixtures alters the olfactory balance of finished compositions in ways that require compensatory reformulation [1]. The geometric configuration governs the spatial orientation of the hydroxyl and alkenyl groups, which in turn influences molecular recognition at olfactory receptors.

Flavor Chemistry Fragrance Formulation Sensory Science

Positional Isomer Comparison: trans-2-Undecen-1-ol vs. 10-Undecen-1-ol Odor and Substantivity

trans-2-Undecen-1-ol and 10-undecen-1-ol are constitutional isomers sharing the molecular formula C₁₁H₂₂O but differing in double bond position (C2 vs. C10 terminal). This structural divergence produces measurably distinct organoleptic and performance properties [1]. trans-2-Undecen-1-ol is characterized by a floral, rose, waxy odor . In contrast, 10-undecen-1-ol delivers a fresh floral, waxy, ozone, clean citrus odor profile at 100% concentration [2]. Critically, 10-undecen-1-ol exhibits a substantivity of 152 hours at 100%, a quantitative longevity metric that trans-2-undecen-1-ol does not match in published data [3]. This substantivity difference reflects the divergent evaporation kinetics dictated by double bond position, which alters vapor pressure and substrate affinity.

Fragrance Longevity Perfumery Volatile Organic Compounds

Chain-Length Analog Comparison: trans-2-Undecen-1-ol (C11) vs. 2-Dodecen-1-ol (C12) Physicochemical and Application Divergence

Chain-length extension from C11 (trans-2-undecen-1-ol) to C12 (2-dodecen-1-ol, CAS 22104-81-0) alters both physicochemical parameters and downstream application suitability . While trans-2-undecen-1-ol is primarily positioned as a flavor and fragrance agent with FEMA GRAS No. 4068 [1], 2-dodecen-1-ol is predominantly utilized as an industrial intermediate for ethoxylation and propoxylation to produce nonionic surfactants and surface modifiers [2]. The additional methylene unit increases hydrophobicity (estimated logP increases by approximately 0.5 units per carbon), which enhances compatibility with hydrophobic matrices but simultaneously reduces water solubility and alters emulsification behavior . Boiling point, density, and vapor pressure are also incrementally shifted, impacting distillation purification protocols and volatile release profiles in finished goods.

Surfactant Synthesis Chemical Intermediates Hydrophobicity

Regulatory Clearance Differentiation: trans-2-Undecen-1-ol FEMA GRAS Status vs. Isomer Mixture Compliance Exposure

trans-2-Undecen-1-ol carries FEMA GRAS No. 4068, a specific regulatory clearance granted by the Flavor and Extract Manufacturers Association Expert Panel for use as a flavoring substance [1]. This designation applies to the trans (E) isomer specifically. Isomer mixtures, cis-2-undecen-1-ol, or other unsaturated C11 alcohols (e.g., 10-undecen-1-ol) do not share this identical FEMA number or the associated usage level guidance of up to 6.0000% in fragrance concentrates [2]. The compound is also inventoried under the EPA Toxic Substances Control Act (TSCA) [3]. The FDA has assigned a Unique Ingredient Identifier (UNII) to trans-2-undecen-1-ol, a marker of distinct regulatory identity, though the agency no longer provides for the use of certain synthetic flavoring substances under recent updates [4]. Procurement of non-trans isomers or uncharacterized isomer mixtures introduces compliance ambiguity that may necessitate additional toxicological substantiation or preclude use in regulated food and beverage applications.

Regulatory Compliance Food Safety Flavor Regulation

Natural Occurrence and Flavor Authenticity: trans-2-Undecen-1-ol as a Naturally Identified Volatile in Seaweed and Mushroom

trans-2-Undecen-1-ol has been identified as a naturally occurring volatile constituent in multiple biological matrices, including the edible seaweed Saccharina japonica (Laminaria japonica) [1][2] and in Morchella (morel) mushrooms via headspace gas chromatography-mass spectrometry (HS-GC/MS) [3]. In cooked shrimp, it has also been reported as present [4]. This natural occurrence profile provides a basis for natural flavor claims in appropriate jurisdictions, distinguishing it from purely synthetic unsaturated alcohols that lack documented natural presence. The compound's identification in Saccharina japonica essential oil, alongside demonstrated antioxidant and antibacterial activities of that oil, further contextualizes its role in complex natural matrices [2]. The green, herbal notes of the natural-sourced material make it suitable for herbal flavor applications including rue, cilantro, and parsley [5].

Natural Flavor Volatile Profiling Authenticity

Safety and Hazard Classification: trans-2-Undecen-1-ol vs. Common Fragrance Alcohols

trans-2-Undecen-1-ol carries specific hazard classifications under EU and GHS frameworks that inform handling, storage, and environmental release protocols. The compound is classified with hazard code Xi (Irritant), with risk phrase R36 indicating eye irritation, and R50 denoting very high toxicity to aquatic organisms [1]. Safety phrase S61 mandates avoidance of release to the environment, referencing special safety data sheet instructions . Toxicity to the aquatic organism Tetrahymena has been quantified with a pIGC50 value (40-hour toxicity as log(1/IGC50) in log(L/mmol)), providing a comparative aquatic toxicity benchmark [2]. These hazard parameters differentiate trans-2-undecen-1-ol from less environmentally hazardous fragrance alcohols and impose specific waste disposal and spill containment requirements that must be accounted for in procurement and facility planning.

Toxicology Safety Data Sheet Environmental Hazard

trans-2-Undecen-1-ol: Evidence-Driven Procurement and Application Scenarios


Fragrance Formulation Requiring Floral-Rose Heart Notes with GRAS Compliance

trans-2-Undecen-1-ol is optimally deployed in fine fragrance and personal care formulations where a floral, rose, waxy heart note is required and where FEMA GRAS No. 4068 clearance (usage up to 6.0000% in fragrance concentrate) supports regulatory compliance [1]. The compound performs particularly well with Bergamot and Mentha Citrata oils, extending the 'lifting' effect of aliphatic aldehydes from topnote into the heart of the fragrance [2]. Procurement of the trans isomer rather than isomer mixtures ensures olfactory consistency and avoids the regulatory ambiguity associated with non-GRAS-cleared positional or geometric isomers [3].

Natural and Clean-Label Herbal Flavor Development

For natural flavor applications targeting herbal profiles—specifically rue, cilantro, and parsley—the green, herbal, waxy notes of naturally sourced trans-2-undecen-1-ol provide authentic character [4]. Documented natural occurrence in Saccharina japonica (edible seaweed), Morchella mushrooms, and cooked shrimp substantiates natural provenance claims [5][6]. Procurement should prioritize 'natural' grade material with certificate of analysis confirming botanical or fermentation origin to support clean-label positioning in foods and beverages.

Aquatic Toxicity-Conscious Formulation and Facility Planning

trans-2-Undecen-1-ol carries R50 classification (very toxic to aquatic life) and S61 safety directive (avoid environmental release) [7]. Procurement for manufacturing facilities lacking adequate wastewater treatment or spill containment infrastructure should be accompanied by operational protocols addressing containment, disposal, and emergency response. This hazard profile differentiates trans-2-undecen-1-ol from less environmentally hazardous fragrance alcohols and must be factored into total cost of ownership and regulatory compliance planning.

Fragrance Accords Requiring Specific Longevity Profiles vs. 10-Undecen-1-ol

In formulations where extended substantivity is the primary performance criterion, 10-undecen-1-ol (substantivity 152 hours at 100%) may be preferentially selected over trans-2-undecen-1-ol [8]. Conversely, when the specific floral-rose character of trans-2-undecen-1-ol is required and longevity is secondary or addressed through fixatives, trans-2-undecen-1-ol remains the procurement target. This evidence-based trade-off between odor character and temporal performance should guide isomer selection in new fragrance development projects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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